N-[2-(3-acetamidoanilino)-2-oxoethyl]-4-methoxybenzamide
Overview
Description
N-[2-(3-acetamidoanilino)-2-oxoethyl]-4-methoxybenzamide is a complex organic compound that belongs to the class of anilides. This compound is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a methoxybenzamide moiety. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-acetamidoanilino)-2-oxoethyl]-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the acylation of aniline derivatives followed by the introduction of the methoxybenzamide group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to handle the reagents and control the reaction conditions. The process may include purification steps such as recrystallization or chromatography to isolate the final product. The scalability of the synthesis process is crucial for producing sufficient quantities for research and application purposes.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-acetamidoanilino)-2-oxoethyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a significant role in determining the reaction’s outcome and the major products formed.
Scientific Research Applications
N-[2-(3-acetamidoanilino)-2-oxoethyl]-4-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on cellular processes.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-[2-(3-acetamidoanilino)-2-oxoethyl]-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[2-(3-acetamidoanilino)-2-oxoethyl]-4-methoxybenzamide include:
- This compound
- This compound
- This compound
Uniqueness
What sets this compound apart from similar compounds is its specific structural arrangement, which imparts unique chemical and biological properties
Properties
IUPAC Name |
N-[2-(3-acetamidoanilino)-2-oxoethyl]-4-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-12(22)20-14-4-3-5-15(10-14)21-17(23)11-19-18(24)13-6-8-16(25-2)9-7-13/h3-10H,11H2,1-2H3,(H,19,24)(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAZHNQUZYLNGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CNC(=O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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